molecular formula C14H13BrN2O2 B13023249 tert-butyl2-bromo-6-cyano-1H-indole-1-carboxylate

tert-butyl2-bromo-6-cyano-1H-indole-1-carboxylate

Cat. No.: B13023249
M. Wt: 321.17 g/mol
InChI Key: YGUUEZPJPQLXQT-UHFFFAOYSA-N
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Description

tert-Butyl2-bromo-6-cyano-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a cyano group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-bromo-6-cyano-1H-indole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound.

    N-Boc Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-bromo-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives with different substituents at the bromo position.
  • Reduction reactions yield amines or other reduced products.
  • Oxidation reactions yield oxidized indole derivatives.

Scientific Research Applications

tert-Butyl2-bromo-6-cyano-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of tert-butyl2-bromo-6-cyano-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways, including:

    Receptor Binding: Indole derivatives can bind to receptors and modulate their activity.

    Enzyme Inhibition: They can inhibit enzymes involved in critical biological processes.

    Signal Transduction: Indole derivatives can affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-1H-indole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., cyano group) makes tert-butyl2-bromo-6-cyano-1H-indole-1-carboxylate unique.
  • Reactivity: The cyano group can participate in different reactions compared to other substituents.
  • Applications: The unique structure may lead to different biological activities and applications.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

tert-butyl 2-bromo-6-cyanoindole-1-carboxylate

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15/h4-7H,1-3H3

InChI Key

YGUUEZPJPQLXQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C#N)Br

Origin of Product

United States

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